2-(Benzylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of benzylthio and methoxybenzylthio groups attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with benzylthiol and 4-methoxybenzylthiol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The benzylthio and methoxybenzylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)-1,3,4-thiadiazole
- 5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazole
- 2-(Methylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole
Uniqueness
2-(Benzylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole is unique due to the presence of both benzylthio and methoxybenzylthio groups, which confer distinct chemical properties and reactivity. This dual substitution pattern enhances its potential for diverse chemical reactions and applications compared to similar compounds with only one type of substituent.
Properties
Molecular Formula |
C17H16N2OS3 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H16N2OS3/c1-20-15-9-7-14(8-10-15)12-22-17-19-18-16(23-17)21-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
CILOGBOCWWLCFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.